N-(2-aminophenyl)formamide chemical properties
N-(2-aminophenyl)formamide chemical properties
An In-Depth Technical Guide to the Chemical Properties of N-(2-aminophenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-aminophenyl)formamide, also known as 2-aminoformanilide, is an organic compound of interest in medicinal chemistry and drug development. Its structure, featuring a formamide group attached to an aminophenyl ring, makes it a valuable scaffold for the synthesis of various heterocyclic compounds and a potential pharmacophore in biologically active molecules. One of the notable aspects of this compound is its association with the development of histone deacetylase (HDAC) inhibitors, a class of drugs being investigated for cancer therapy.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(2-aminophenyl)formamide.
Chemical and Physical Properties
The fundamental chemical and physical properties of N-(2-aminophenyl)formamide are summarized in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value |
| IUPAC Name | N-(2-aminophenyl)formamide |
| Synonyms | 2-Aminoformanilide, HDAC ligand-1 |
| CAS Number | 34840-28-3 |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| Appearance | Solid (predicted) |
| XLogP3 | 0.4 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
Spectral Data
Spectroscopic data is crucial for the identification and structural elucidation of N-(2-aminophenyl)formamide. The following table summarizes the key mass spectrometry peaks.
| Spectral Data Type | Key Features |
| Mass Spectrometry | m/z values: 119, 108 |
Experimental Protocols
Synthesis of N-(2-aminophenyl)formamide
A common method for the N-formylation of amines is the reaction with formic acid.[4] This procedure can be adapted for the synthesis of N-(2-aminophenyl)formamide from 1,2-phenylenediamine.
Materials:
-
1,2-phenylenediamine
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Formic acid (85% aqueous solution)
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Toluene
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Dean-Stark apparatus
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Reflux condenser
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Heating mantle
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Round-bottom flask
-
Standard laboratory glassware
Procedure:
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In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1,2-phenylenediamine (1.0 equivalent).
-
Add toluene to the flask to act as a solvent.
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Add formic acid (1.2 equivalents) to the reaction mixture.
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Heat the mixture to reflux using a heating mantle. The water generated during the reaction will be collected in the Dean-Stark trap.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Once the starting material is consumed, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure to yield the crude N-(2-aminophenyl)formamide.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Dissolve a small amount of N-(2-aminophenyl)formamide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. The chemical shifts should be reported in ppm relative to a standard reference (e.g., TMS).
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet):
-
Grind a small amount of N-(2-aminophenyl)formamide with dry potassium bromide (KBr) using a mortar and pestle.[5]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.[5]
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Sample Preparation (Nujol Mull):
-
Grind a small amount of the solid sample to a fine paste with a drop of Nujol (mineral oil).[6]
-
Spread the paste between two salt plates (e.g., NaCl or KBr).[6]
-
Mount the plates in the spectrometer and obtain the spectrum.[6]
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of N-(2-aminophenyl)formamide in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or electron ionization (EI).
-
Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.
Visualization of Key Processes
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of N-(2-aminophenyl)formamide.
Caption: Synthesis of N-(2-aminophenyl)formamide.
Potential Role in Drug Development
N-(2-aminophenyl)formamide serves as a key structural motif in the development of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in gene expression, and their inhibition is a therapeutic strategy for cancer.[7] Compounds containing the N-(2-aminophenyl)amide moiety have shown potent inhibitory activity against class I HDAC enzymes.[1]
References
- 1. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors FK228, N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)amino- methyl]benzamide and m-carboxycinnamic acid bis-hydroxamide augment radiation-induced cell death in gastrointestinal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 2-aminobenzanilide derivatives as potent and selective HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eng.uc.edu [eng.uc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
